N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 116261-63-3
VCID: VC20917815
InChI: InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H
SMILES: CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride

CAS No.: 116261-63-3

Cat. No.: VC20917815

Molecular Formula: C12H18ClNO2

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride - 116261-63-3

Specification

CAS No. 116261-63-3
Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
IUPAC Name 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H
Standard InChI Key IBDIPBWIXJRJQM-UHFFFAOYSA-N
SMILES CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl
Canonical SMILES CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl

Introduction

Chemical Properties and Structure

Molecular Identification

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride is characterized by the following identification parameters:

PropertyValue
CAS Registry Number116261-63-3
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
IUPAC Name1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine;hydrochloride
InChI IdentifierInChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H
SMILES NotationCl.CCNC(C)CC1=CC2=C(OCO2)C=C1

The compound has several synonyms in scientific literature, including MDEA hydrochloride, methylenedioxyethylamphetamine hydrochloride, and 3,4-Methylenedioxy-N-ethylamphetamine hydrochloride. In the recreational drug context, it is commonly referred to as "Eve," while its close structural analog MDMA is known as "Adam" .

Structural Features

The structure of N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride comprises several key features:

  • A benzodioxole ring system (a benzene ring fused to a dioxole ring)

  • An amphetamine backbone with an ethyl substitution on the nitrogen

  • The hydrochloride salt form, which enhances stability and solubility in aqueous media

The compound belongs to the class of organic compounds known as benzodioxoles, which are characterized by a benzene ring fused to either isomers of dioxole . The dioxole component is a five-membered unsaturated ring containing two oxygen atoms and three carbon atoms.

Pharmacological Properties

Mechanism of Action

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride exhibits psychoactive properties, primarily acting as a serotonin-releasing agent. Its mechanism of action involves the stimulated release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitter interactions contribute to the compound's psychoactive effects, which include feelings of euphoria and increased sociability.

The pharmacological profile is similar to but distinct from that of MDMA. Research indicates that N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride has a lower potency than MDMA but shares comparable effects. This differentiation is significant in both therapeutic research contexts and forensic analyses.

Physiological Effects

Studies on the physiological effects of N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride have documented several impacts on human physiology:

  • Cardiovascular effects, including increased heart rate and blood pressure

  • Hyperthermia (elevated body temperature)

  • Altered perception and mood enhancement

  • Potential for neurotoxicity with prolonged or heavy use

Toxicological Profile

Case Studies

A significant immunohistochemical study examined three fatal cases of MDMA/MDEA misuse in white males between 19 and 20 years of age. Post-mortem toxicology revealed the presence of MDMA in one case, MDEA in another, and both compounds in the third case. The comprehensive immunohistochemical analysis demonstrated rhabdomyolysis (breakdown of skeletal muscle tissue) and myoglobinuria with alterations of the organs characteristic of disseminated intravascular coagulation (DIC) .

The clinical, histopathological, and toxicological data from these cases suggest that severe or fatal complications following ingestion of N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride could be related to idiosyncratic responses rather than dose-dependent toxicity alone . This finding has important implications for understanding the variable risk profiles associated with this compound.

Analytical Detection and Identification

Chromatographic Methods

Several analytical methods have been developed for the detection and quantification of N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride in various matrices:

HPLC with Fluorescence Detection

High-performance liquid chromatography (HPLC) with fluorescence detection has been effectively employed for determining the compound in oral fluid. This method uses a detector wavelength fixed at 285 nm for excitation and 320 nm for emission. The mobile phase typically consists of a mixture of phosphate buffer (pH=5) and acetonitrile (75:25), with a Kromasil 100 C8 5 μm 250 mm × 4.6mm column allowing good separation in an isocratic mode in just 10 minutes .

This validated method demonstrates excellent performance characteristics:

  • Limit of detection: 2 ng/mL

  • Limit of quantitation: 10 ng/mL

  • No interfering substances detected

Gas Chromatography/Infrared Spectroscopy

Gas chromatography combined with infrared spectroscopy (GC/IR) has proven valuable for distinguishing N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride from structurally similar compounds. This technique is particularly useful because:

  • The IR spectra provide distinctive "fingerprint" regions that allow differentiation between structural isomers

  • GC provides separation of compounds that may have nearly identical mass spectra

  • The combination yields complementary data to GC/MS analyses

Immunoassay Cross-Reactivity

Cross-reactivity studies have investigated how N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride interacts with various immunoassay drug screening methods. Results indicate that the compound may cross-react with some amphetamine assays, potentially yielding false positives in preliminary drug screening . The cross-reactivities observed were generally consistent with published values by manufacturers or as reported in literature.

These findings have important implications for forensic toxicology and workplace drug testing, highlighting the need for confirmatory testing using more specific methods like those described above.

Stability Studies

Stability studies conducted on N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride in oral fluid stored at three different temperatures (-18°C, 4°C, and 20°C) over 10 weeks demonstrated a time-dependent degradation of the compound . This finding has significant implications for forensic sample storage and analysis procedures, suggesting that prompt testing or appropriate storage conditions are essential for accurate results.

Legal Status and Classification

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride is classified as a Schedule I controlled substance by the United States Drug Enforcement Administration (DEA) . Substances in this classification have:

  • A high potential for abuse

  • No currently accepted medical use in treatment in the United States

  • A lack of accepted safety for use under medical supervision

This strict regulatory status significantly restricts access to the compound, limiting it primarily to authorized research facilities with appropriate DEA licenses and protocols.

Comparison with Structurally Related Compounds

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride shares structural similarities with several other compounds in the amphetamine and phenethylamine classes. The table below provides a comparative analysis of key related compounds:

CompoundChemical FormulaPrimary Pharmacological ActionKey Differentiating Feature
N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride (MDEA)C12H18ClNO2Serotonin releaser with moderate dopamine effectsEthyl substitution on nitrogen
3,4-Methylenedioxymethamphetamine (MDMA)C11H15NO2·HClPotent serotonin releaser with moderate dopamine effectsMethyl substitution on nitrogen
3,4-Methylenedioxyamphetamine (MDA)C10H13NO2Serotonin releaser with pronounced hallucinogenic effectsNo substitution on nitrogen
N-Methyl-1,3-Benzodioxolylbutanamine (MBDB)C12H17NO2Serotonin releaser with reduced stimulant propertiesExtended carbon chain (ethyl group at α-position)

This comparative analysis illustrates how small structural modifications can lead to substantial differences in pharmacological properties and effects, underlining the importance of precise analytical methods for differentiating these compounds in forensic and research contexts.

Research Applications

Despite its status as a controlled substance, N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride has several applications in legitimate research:

  • As a reference standard in forensic toxicology

  • In neuropharmacology research investigating serotonergic mechanisms

  • In studies examining structure-activity relationships among phenethylamine derivatives

  • For developing and validating analytical methods for drug detection

These applications are strictly controlled and require appropriate licensing and regulatory approvals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator